6-ethyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC15309411
Molecular Formula: C24H26N2O5S
Molecular Weight: 454.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H26N2O5S |
|---|---|
| Molecular Weight | 454.5 g/mol |
| IUPAC Name | 6-ethyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C24H26N2O5S/c1-3-17-6-11-22-20(13-17)21(27)14-23(31-22)24(28)25-18-7-9-19(10-8-18)32(29,30)26-12-4-5-16(2)15-26/h6-11,13-14,16H,3-5,12,15H2,1-2H3,(H,25,28) |
| Standard InChI Key | KOJACCKIJGHAIG-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C |
Introduction
6-ethyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential pharmacological properties. This compound incorporates a chromene core, an ethyl group, a sulfonamide moiety, and a piperidine ring, which collectively contribute to its chemical reactivity and biological activity.
Key Structural Features:
-
Chromene Core: Known for its diverse biological activities.
-
Ethyl Group: Contributes to its hydrophobic properties.
-
Sulfonamide Moiety: Enhances chemical reactivity and interaction with biological targets.
-
Piperidine Ring: Adds to its structural complexity and potential for biological interactions.
Synthesis:
The synthesis of 6-ethyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, including coupling reactions facilitated by solvents like dimethylformamide or dichloromethane and catalysts such as triethylamine or sodium hydride. The reaction conditions require careful optimization to achieve high yields and purity.
Potential Biological Activities:
-
Enzyme Inhibition: May inhibit specific enzyme activities by binding to active sites.
-
Receptor Modulation: Can alter receptor signaling pathways.
Applications and Future Research Directions
6-ethyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide has potential applications in various fields, including medicinal chemistry and pharmaceutical development. Its unique structural features and potential biological activities make it a promising candidate for further research.
Potential Applications:
-
Medicinal Chemistry: Offers avenues for developing new therapeutic agents.
-
Pharmaceutical Development: Represents a promising compound for drug design efforts.
Comparison with Similar Compounds
Several compounds share structural similarities with 6-ethyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide, highlighting the diversity within this class of molecules. These include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5,7-dimethyl-N-{4-[3-methylpiperidin-1-sulfonyl]phenyl}-4H-chromene | Similar chromene core; methyl substitutions | Enhanced lipophilicity |
| 6-propyl-N-{4-[3-methylpiperidin-1-sulfonyl]phenyl}-4H-chromene | Propyl group instead of ethyl | Potentially different metabolic pathways |
| 6-benzyl-N-{4-[3-methylpiperidin-1-sulfonyl]phenyl}-4H-chromene | Benzyl substitution | Altered binding affinity |
These comparisons underscore the importance of specific modifications in achieving unique biological activities and pharmacological profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume